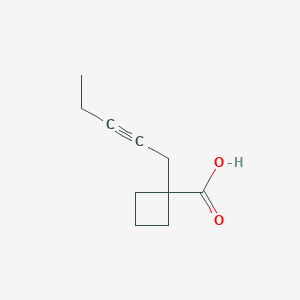
1-(Pent-2-yn-1-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid is an organic compound featuring a cyclobutane ring attached to a carboxylic acid group and a pentynyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,4-dibromobutane with a base to form the cyclobutane ring, followed by the addition of a carboxyl group through oxidation . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid typically involves large-scale cyclization reactions followed by carboxylation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The compound can participate in substitution reactions, where the pentynyl side chain or the cyclobutane ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to construct complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring’s strain and the pentynyl side chain’s electronic properties also play a role in its chemical behavior .
Comparación Con Compuestos Similares
Cyclobutanecarboxylic acid: Shares the cyclobutane ring and carboxylic acid group but lacks the pentynyl side chain.
1-Aminocyclobutanecarboxylic acid: Contains an amino group instead of the pentynyl side chain.
Uniqueness: 1-(2-Pentyn-1-yl)cyclobutanecarboxylic acid is unique due to the presence of the pentynyl side chain, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
89056-28-0 |
|---|---|
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
1-pent-2-ynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14O2/c1-2-3-4-6-10(9(11)12)7-5-8-10/h2,5-8H2,1H3,(H,11,12) |
Clave InChI |
ITOYGIKOYXIXPG-UHFFFAOYSA-N |
SMILES canónico |
CCC#CCC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















